



Application Notes and Protocols for Radiolabeling Proteins with Gold-198

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold-198 (198 Au) is a beta- and gamma-emitting radionuclide with a half-life of 2.7 days, making it a promising candidate for targeted radiotherapy. When conjugated to proteins, such as antibodies or other targeting ligands, 198 Au can be selectively delivered to tumor cells, minimizing damage to surrounding healthy tissues. This document provides a detailed protocol for the radiolabeling of proteins with **Gold-198**, primarily through the synthesis of 198 Au nanoparticles (AuNPs) and their subsequent conjugation to the protein of interest.

Core Principles

The radiolabeling process involves three main stages:

- Production of Gold-198: Stable Gold-197 is converted to radioactive Gold-198 via neutron activation in a nuclear reactor.
- Synthesis of ¹⁹⁸Au Nanoparticles: The activated gold is dissolved to form a precursor, which is then reduced to form colloidal ¹⁹⁸Au nanoparticles.
- Protein Conjugation: The protein of interest is attached to the surface of the ¹⁹⁸Au nanoparticles through either passive adsorption or covalent bonding.



Subsequent purification and quality control steps are crucial to ensure the stability, purity, and biological activity of the final radiolabeled protein.

Data Presentation

Table 1: Physical and Radiological Properties of Gold-198

Property	Value	Reference
Half-life	2.695 days	[1][2]
Beta (β ⁻) max energy	0.96 MeV	[1][2]
Gamma (γ) energy	411 keV (95.6%)	[3]
Decay mode	Beta emission	[1][2]

Table 2: Typical Characteristics of Synthesized 198Au Nanoparticles

Parameter	Typical Value	Method of Analysis	Reference
Average Diameter (uncoated)	8 - 15 nm	Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM)	[1][4]
Average Diameter (PEG-coated)	~32.6 nm	Dynamic Light Scattering (DLS)	[4]
Zeta Potential	-24.5 ± 1.5 mV	Zetasizer	[5]
Radiochemical Purity	>95%	Radio-Thin-Layer Chromatography (Radio-TLC)	[6]
Radiolabeling Yield (nanoparticles)	>95%	Radio-TLC	[6]

Experimental Protocols



Part 1: Production of Gold-198 and Synthesis of ¹⁹⁸Au Nanoparticles

1.1. Production of **Gold-198** (198 Au)

Gold-198 is produced by the neutron activation of stable Gold-197.[4]

- Materials: High-purity (99.99%) Gold-197 foil or disks.
- Procedure:
 - Encapsulate a known weight of Gold-197 foil in a suitable container for irradiation.
 - Irradiate the sample in a nuclear reactor with a thermal neutron flux. The duration of irradiation will depend on the desired specific activity.
- 1.2. Preparation of H198AuCl4 Precursor

This step involves dissolving the activated gold foil in aqua regia.[1][4]

- Materials:
 - Irradiated ¹⁹⁸Au foil
 - Aqua regia (freshly prepared by mixing 3 parts HCl to 1 part HNO₃ by volume)[7]
 - Hydrochloric acid (HCl)
 - Nanopure water
 - Glassware cleaned with aqua regia
- Procedure:
 - Place the irradiated ¹⁹⁸Au foil into a beaker in a well-ventilated fume hood.
 - Slowly add aqua regia to the beaker to dissolve the gold foil. The dissolution may be facilitated by gentle heating (e.g., 50°C).[1][4]



- Once the gold is dissolved, continue heating to concentrate the solution.
- To remove nitric acid, add HCl to the hot solution and continue heating until brown nitric vapors are no longer visible. Repeat this step as necessary.[2]
- Concentrate the final solution by heating to obtain the H¹⁹⁸AuCl₄ precursor.
- Reconstitute the H¹⁹⁸AuCl₄ in ultrapure water to the desired concentration.
- 1.3. Synthesis of 198 Au Nanoparticles via Citrate Reduction

This is a common method for producing monodisperse gold nanoparticles.[1][8]

- Materials:
 - H¹⁹⁸AuCl₄ solution (from step 1.2)
 - Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O) solution (e.g., 1% or 34 mM)
 - Nanopure water
 - Reflux condenser and heating mantle
- Procedure:
 - In a flask equipped with a reflux condenser, bring a solution of H¹⁹⁸AuCl₄ (e.g., 0.1 mM) to a rolling boil with vigorous stirring.[1][8]
 - Rapidly add the trisodium citrate solution to the boiling H198AuCl4 solution.[1][8]
 - The solution will undergo a series of color changes, typically from yellow to clear, then to a deep red or wine color, indicating the formation of gold nanoparticles.[1][8]
 - Continue heating for an additional 10-15 minutes to ensure the reaction is complete.
 - Remove the solution from the heat and allow it to cool to room temperature.

Part 2: Conjugation of Proteins to 198 Au Nanoparticles



Two primary methods are used for conjugating proteins to gold nanoparticles: passive adsorption and covalent conjugation.

2.1. Passive Adsorption

This method relies on electrostatic and hydrophobic interactions between the protein and the nanoparticle surface.

Materials:

- 198Au nanoparticle solution
- Protein to be conjugated (in a low-ionic-strength buffer)
- Blocking buffer (e.g., 1% BSA or PEG solution)
- Conjugation buffer (e.g., phosphate or borate buffer)

Procedure:

- Adjust the pH of the ¹⁹⁸Au nanoparticle solution to a value slightly above the isoelectric point (pl) of the protein to be conjugated.
- Determine the optimal protein concentration by titration to prevent aggregation upon the addition of electrolytes.
- Add the protein solution to the pH-adjusted ¹⁹⁸Au nanoparticle solution and incubate with gentle stirring for a defined period (e.g., 30-60 minutes) at room temperature.
- Add a blocking agent (e.g., BSA or PEG) to stabilize the nanoparticles and block any remaining reactive sites on the surface.
- Incubate for an additional 30 minutes.
- Purify the conjugate by centrifugation to remove unbound protein.

2.2. Covalent Conjugation (using EDC/NHS chemistry)



This method forms a stable amide bond between the carboxyl groups on a modified nanoparticle surface and the primary amines of the protein.[9]

Materials:

- Carboxyl-functionalized ¹⁹⁸Au nanoparticles
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Protein to be conjugated
- Activation buffer (e.g., MES buffer, pH 5-6)
- Quenching solution (e.g., hydroxylamine or BSA)

Procedure:

- Resuspend the carboxyl-functionalized 198Au nanoparticles in the activation buffer.
- Add freshly prepared EDC and NHS solutions to the nanoparticle suspension to activate the carboxyl groups. Incubate for 30 minutes at room temperature.
- Centrifuge the activated nanoparticles to remove excess EDC/NHS and resuspend in a reaction buffer.
- Add the protein solution to the activated nanoparticles and incubate for 1-2 hours at room temperature with gentle mixing.[9][10]
- Add a quenching solution to stop the reaction and block any unreacted sites. Incubate for 10-30 minutes.[9]
- Purify the conjugate by centrifugation or size-exclusion chromatography.

Part 3: Purification and Quality Control

3.1. Purification of Radiolabeled Protein



- Centrifugation: This method is effective for separating larger nanoparticle-protein conjugates
 from smaller, unbound proteins. The pellet containing the conjugate is resuspended in a
 suitable storage buffer.
- Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. It is a
 useful technique for purifying radiolabeled protein-nanoparticle conjugates from free protein
 and smaller reactants.[11][12]

3.2. Quality Control

- Radiochemical Purity: Assessed using techniques like radio-TLC or radio-HPLC to determine
 the percentage of radioactivity associated with the protein-nanoparticle conjugate versus free
 ¹⁹⁸Au.[6]
- Particle Size and Aggregation: Measured using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) to ensure a monodisperse and stable conjugate.[1]
- Radionuclide Identity and Purity: Confirmed by gamma spectroscopy, which should show the characteristic 411 keV peak for ¹⁹⁸Au.[3][13]
- Protein Concentration: Can be determined using standard protein assays like the Bradford or BCA assay after accounting for any interference from the gold nanoparticles.
- Immunoreactivity Assay (for antibodies): This is crucial to ensure that the conjugation
 process has not compromised the antibody's ability to bind to its target antigen. This can be
 assessed using cell-based binding assays or solid-phase assays.[14][15][16]

Part 4: In Vitro Cellular Uptake Assay

This protocol determines the extent to which the radiolabeled protein is internalized by target cells.[17][18]

- Materials:
 - Target cell line cultured in appropriate media
 - 198Au-labeled protein



- Cell culture plates (e.g., 24- or 96-well)
- Assay buffer (e.g., HBSS-HEPES)
- Lysis buffer
- Gamma counter
- Procedure:
 - Seed cells in culture plates and allow them to adhere and grow to near confluence.
 - On the day of the assay, replace the culture medium with assay buffer.
 - Add the ¹⁹⁸Au-labeled protein to the cells at various concentrations and incubate for a predetermined time at 37°C.[17]
 - To determine non-specific binding, incubate a set of cells with an excess of unlabeled protein prior to adding the radiolabeled conjugate.
 - Stop the uptake by washing the cells multiple times with cold PBS.
 - Lyse the cells using a suitable lysis buffer.
 - Measure the radioactivity in the cell lysate using a gamma counter to quantify the amount of internalized ¹⁹⁸Au-labeled protein.[17]

Mandatory Visualizations

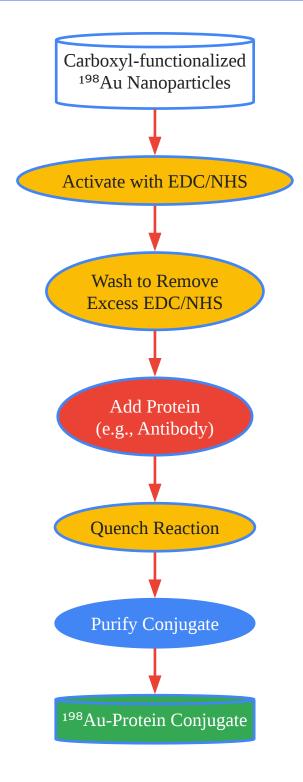




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Caption: Experimental workflow for protein radiolabeling with **Gold-198**.





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Caption: Covalent conjugation of proteins to Gold-198 nanoparticles.



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